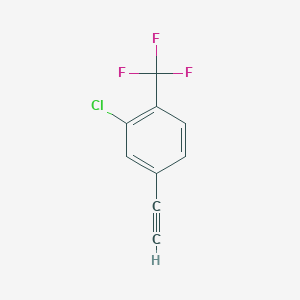

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

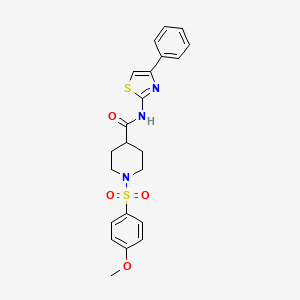

“2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2229409-91-8 . It has a molecular weight of 204.58 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is 1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” is liquid . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission and Explosive Detection

One study focused on the synthesis of a hyperbranched conjugated poly(tetraphenylethene) via the polymerization of tetraphenylethene-containing diyne, which demonstrates a novel phenomenon of aggregation-induced or enhanced emission. This property is exploited for fluorescent photopatterning, optical limiting, and notably, as a fluorescent chemosensor for explosive detection, suggesting its promising application in security and environmental monitoring (Hu et al., 2012).

Chemical Functionality in Porous Materials

Research on molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver triflate demonstrated a pseudohexagonal porous structure adaptable by pendant groups modification. This versatility in chemical functionality and pore size adjustment signifies its potential in catalysis, separation processes, and chemical sensors development, underscoring the structural and functional diversity achievable with components like 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene (Kiang et al., 1999).

Catalysis and Synthesis Enhancements

Another application highlighted the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as a potent reagent combination for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This showcases the compound's role in facilitating complex chemical transformations, offering a robust method for glycosylation, a critical step in the synthesis of various biologically active molecules (Crich and Smith, 2001).

Electrophilic Trifluoromethylation

The catalytic activity of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one illustrates the strategic use of 2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene in synthesizing trifluoromethylated compounds. This reaction is pivotal in pharmaceuticals and agrochemicals production, where the introduction of a trifluoromethyl group can significantly alter a molecule's biological activity (Mejía & Togni, 2012).

Electrochromic Materials

Electrochromic metal complex nanosheets synthesized from 1,3,5-tris(4-(2,2':6',2″-terpyridyl)phenyl)benzene or 1,3,5-tris((2,2':6',2″-terpyridyl)ethynyl)benzene and Fe(2+) or Co(2+) offer insights into the development of novel electrochromic devices. These materials change color upon electrical charging, indicating potential for use in smart windows, displays, and low-energy electronic devices. The research demonstrates the compound's utility in constructing nanoscale structures with unique optical and electronic properties (Takada et al., 2015).

Safety and Hazards

The safety information for “2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene” includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

2-chloro-4-ethynyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRYFQVFAHHWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethynyl-1-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)

![9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2881249.png)